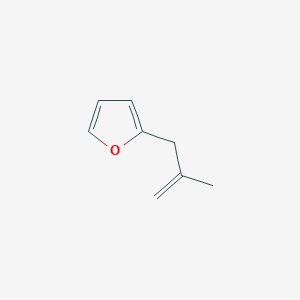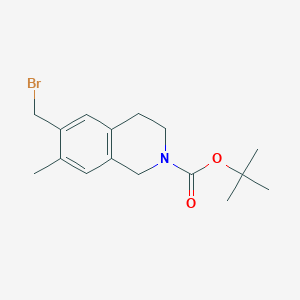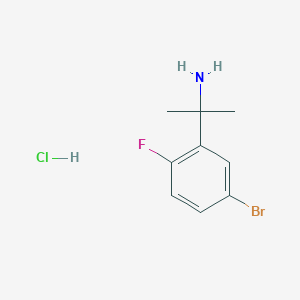
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-2-yldisulfanyl)hexanoic acid is an organic compound characterized by the presence of a pyridine ring and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yldisulfanyl)hexanoic acid typically involves the reaction of 2,2′-dipyridyldisulfide with 3-mercaptopropionic acid in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for approximately 2 hours . This method ensures the formation of the desired disulfide bond, linking the pyridine ring to the hexanoic acid chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yldisulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Pyridin-2-yldisulfanyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its disulfide bond can be cleaved and reformed, making it useful in dynamic covalent chemistry.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yldisulfanyl)hexanoic acid involves the cleavage and formation of disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The compound can modulate protein function by forming reversible covalent bonds with cysteine residues, thereby affecting protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yldisulfanyl)propanoic acid
- 6-(Pyridin-2-yl)hexanoic acid
- 2-(Pyridin-2-yl)ethanethiol
Uniqueness
6-(Pyridin-2-yldisulfanyl)hexanoic acid is unique due to its specific combination of a pyridine ring and a disulfide bond within a hexanoic acid framework. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H15NO2S2 |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
InChI Key |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)


![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)
